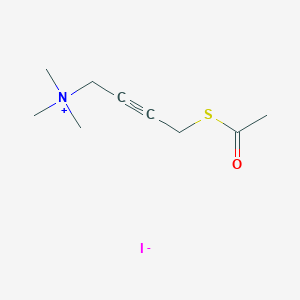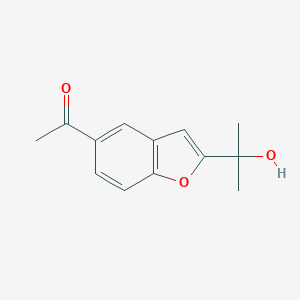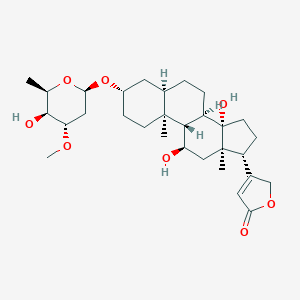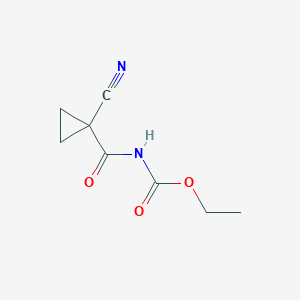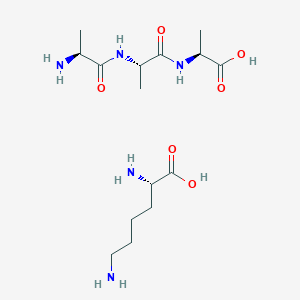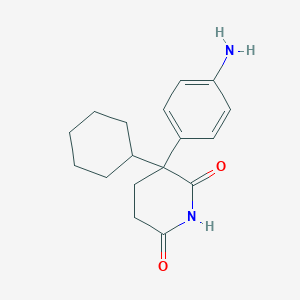
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Descripción general
Descripción
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, also known as ACBD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. ACBD is a cyclic imide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the brain, including the NMDA receptor and the AMPA receptor. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. The exact mechanism of action of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is still being studied, and further research is needed to fully understand its effects on the brain and other physiological systems.
Efectos Bioquímicos Y Fisiológicos
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including neuroprotection, modulation of ion channels and receptors, and inhibition of monoamine oxidase. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has also been shown to have anti-inflammatory and anticancer properties, and to modulate the immune system. The exact biochemical and physiological effects of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione are still being studied, and further research is needed to fully understand its potential applications in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has several advantages for lab experiments, including its ability to modulate the activity of ion channels and receptors in the brain, and its potential applications in various fields. However, there are also limitations to using 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione in lab experiments, including its potential toxicity and the need for reliable synthesis methods to ensure the quality of the compound. It is important to use caution and follow safety protocols when working with 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, including further studies on its mechanism of action, its potential applications in various fields, and the development of new synthesis methods to improve the yield and purity of the compound. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has the potential to be a valuable tool for researchers in neuroscience, pharmacology, and medicinal chemistry, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been synthesized through various methods, including the reaction of 4-aminobenzylamine with cyclohexanone followed by cyclization and oxidation, and the reaction of 4-aminobenzylamine with cyclohexanone under acidic conditions. The yield and purity of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione can vary depending on the synthesis method used, and it is important to use reliable sources and methods to ensure the quality of the compound.
Aplicaciones Científicas De Investigación
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has been shown to have neuroprotective effects and to modulate the activity of ion channels and receptors in the brain, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione has also been studied for its potential anti-inflammatory and anticancer properties, and its ability to modulate the immune system.
Propiedades
IUPAC Name |
3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWRAAWKFNECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921829 | |
| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |
CAS RN |
115883-22-2, 137548-41-5 | |
| Record name | Cyclohexylaminoglutethimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
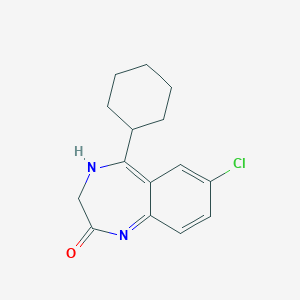
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
